3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an oxathiine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides, thereby exhibiting antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide: A structurally similar compound with a different core structure.
N-(4-(piperidin-4-ylsulfonyl)phenyl)5-vinylpyrimidin-2-amine: Another compound with a piperidinylsulfonyl group but a different heterocyclic ring.
Uniqueness
3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of a piperidine ring, a sulfonyl group, and an oxathiine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H24N2O4S2 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
5-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H24N2O4S2/c25-22(20-21(29-16-15-28-20)17-7-3-1-4-8-17)23-18-9-11-19(12-10-18)30(26,27)24-13-5-2-6-14-24/h1,3-4,7-12H,2,5-6,13-16H2,(H,23,25) |
InChI Key |
XIDPGCFFLUDEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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